molecular formula C8H7BrF3N3 B13679168 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine

1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine

Cat. No.: B13679168
M. Wt: 282.06 g/mol
InChI Key: PVGJKLBHRJAUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine is a guanidinium derivative featuring a bromo-substituted aromatic ring and a trifluoromethyl group at the meta position. Its molecular formula is C₁₄H₁₁BrF₃N₄, with a molecular weight of approximately 381.16 g/mol (calculated from HRMS data in ). The compound exhibits distinct spectral characteristics, including IR peaks at 1070 cm⁻¹ (C-Br stretch) and 1226 cm⁻¹ (C-F stretch), as well as NMR signals consistent with aromatic protons and guanidine NH groups .

Properties

Molecular Formula

C8H7BrF3N3

Molecular Weight

282.06 g/mol

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]guanidine

InChI

InChI=1S/C8H7BrF3N3/c9-6-2-1-4(15-7(13)14)3-5(6)8(10,11)12/h1-3H,(H4,13,14,15)

InChI Key

PVGJKLBHRJAUBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the guanidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Key Spectral Data (IR, HRMS) Biological Activity Reference
1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine C₁₄H₁₁BrF₃N₄ 4-Bromo, 3-CF₃ IR: 1070 (C-Br), 1226 (C-F); HRMS: 439.0857 Anticancer (in vitro)
1-[4-Chloro-3-(trifluoromethyl)phenyl]guanidine C₈H₆ClF₃N₄ 4-Chloro, 3-CF₃ IR: 1213 (C-O), 1070 (C-Br); HRMS: 243.1242 Not explicitly reported
1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine C₈H₆ClF₃N₄ 2-Chloro, 4-CF₃ (positional isomer) IR: Similar C-F/C-Cl; HRMS: 243.1242 Not explicitly reported
1-[3-(Trifluoromethyl)benzyl]guanidine C₉H₁₀F₃N₃ Benzyl-CF₃, no halogen IR: 1655 (C=N), 1571 (C=N) Histamine H3R antagonist
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine C₁₃H₁₇F₃N₄ Piperidine ring, 5-CF₃ HRMS: 305.1385 Potential CNS targeting
Key Observations:
  • Halogen vs.
  • Positional Isomerism : The 4-bromo-3-CF₃ configuration (target compound) vs. 2-chloro-4-CF₃ () alters electronic effects, with meta-CF₃ groups favoring stronger electron-withdrawing properties .
  • Piperidine and Benzyl Modifications : The addition of a piperidine ring () or benzyl group () introduces basic nitrogen centers, which may improve solubility or target selectivity in neurological applications .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl group enhances lipophilicity across all analogs, but bromine’s larger atomic radius further increases logP values compared to chlorine .
  • Metabolic Stability : CF₃ groups resist oxidative metabolism, while bromine may slow hepatic clearance compared to chlorine .
  • Solubility : Guanidine’s basicity (pKa ~12–13) ensures water solubility at physiological pH, though aromatic substituents reduce it marginally .

Biological Activity

1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a guanidine functional group attached to a phenyl ring that features both bromo and trifluoromethyl substituents. Its molecular formula is C8BrF3N2\text{C}_8\text{BrF}_3\text{N}_2, and it has a molecular weight of 306.09 g/mol. The trifluoromethyl group enhances the compound's electronic properties, influencing its reactivity and biological interactions.

Research indicates that this compound acts primarily as an allosteric inhibitor of BRAF kinase, a critical target in various cancers, especially melanoma. Unlike traditional inhibitors that compete with ATP for binding, this compound binds to an allosteric site on BRAF, which alters the enzyme's conformation and inhibits its activity without directly blocking ATP binding .

Key Mechanisms:

  • Inhibition of ERK1/2 Signaling : The compound has been shown to inhibit ERK1/2 phosphorylation, a crucial pathway in cell proliferation and survival .
  • Induction of Apoptosis : Studies demonstrated that this compound induces apoptosis in cancer cell lines, contributing to its cytotoxic effects .
  • Interaction with Protein Targets : It forms hydrogen bonds with negatively charged residues in the ATP-binding sites of kinases, enhancing its inhibitory efficacy.

Cytotoxicity Assays

In vitro assays have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown effectiveness against colorectal cancer cells with both wild-type and mutated BRAF .

Cell LineIC50 (µM)Mechanism of Action
Colorectal Cancer (wt-BRAF)10Induces apoptosis
Colorectal Cancer (V600E BRAF)5Inhibits ERK1/2 signaling
Melanoma (BRAF mutated)7Allosteric inhibition

Case Studies

Several studies have highlighted the potential of this compound in clinical settings:

  • Study on Melanoma Treatment : A study explored the efficacy of this compound in melanoma models, showing significant tumor reduction compared to controls. The mechanism was linked to its ability to inhibit BRAF signaling pathways effectively .
  • Combination Therapy Research : Research indicated that combining this compound with other chemotherapeutics enhanced overall cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that could be leveraged in treatment protocols.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar guanidines:

Compound NameStructure FeaturesUnique Aspects
1-[4-Chloro-3-(trifluoromethyl)phenyl]guanidineChlorine instead of bromineDifferent halogen may affect biological activity
1-[4-Iodo-3-(trifluoromethyl)phenyl]guanidineIodine instead of bromineIncreased lipophilicity due to iodine
1-(2,4-Dichloro-3-(trifluoromethyl)phenyl)guanidineDichloro substitutionMay exhibit different pharmacokinetics

These comparisons illustrate how variations in halogen substituents can influence the biological activity and pharmacokinetic profiles of guanidine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.